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Compound of Interest

Compound Name: 6-(tert-butyl)pyridazin-3(2H)-one

Cat. No.: B136486

For researchers, scientists, and drug development professionals, this guide provides a
comparative overview of pyridazinone and thiadiazinone-based inhibitors. It details their
performance as inhibitors of various biological targets, supported by experimental data, to aid
in the selection and development of novel therapeutic agents.

Pyridazinone and thiadiazinone scaffolds are privileged structures in medicinal chemistry,
forming the core of numerous inhibitors targeting a wide range of enzymes and receptors.
While both are six-membered heterocyclic rings, the presence of a sulfur atom in the
thiadiazinone ring, in place of a carbon atom in the pyridazinone ring, imparts distinct
physicochemical properties that influence their biological activity, selectivity, and
pharmacokinetic profiles. This guide offers a comparative analysis of these two important
classes of inhibitors, focusing on their anticancer and anti-inflammatory properties.

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory activities of representative pyridazinone
and thiadiazinone derivatives against various biological targets. It is important to note that a
direct comparison is challenging due to the limited availability of studies testing both inhibitor
classes against the same target under identical conditions.

Table 1: Inhibitory Activity of Pyridazinone Derivatives
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Cell
Compound ID Target IC50 Value . Reference
Line/Assay
Anticancer
Activity
Compound 37 BTK 2.1nM Enzymatic Assay  [1]
Compound 42 PARP-1 97 nM Enzymatic Assay  [1]
Olaparib PARP 15 nM Enzymatic Assay  [1]
Panc-2
Tubulin )
Compound 43 o 2.2 uM (Pancreatic [1]
Polymerization
Cancer)
Pyridazinone 6 CSK <3nM HTRF Assay [2]
Pyridazinone 13 CSK <3nM HTRF Assay [2]
FER Tyrosine _
Compound 17c ) 0.5nM Enzymatic Assay  [3]
Kinase
Pyridazinone 19 c-Met - EBC-1 Xenograft  [4]
GI50 =1.66-100  A549/ATCC
Compound 10l - [5]
UM (NSCLC)
60% inhibition at )
Compound 17a VEGFR-2 Enzymatic Assay  [6]
10 uM
Anti-
inflammatory
Activity
Compound 5a COX-2 0.77 uM Enzymatic Assay  [7]
Compound 5f COX-2 1.89 uM Enzymatic Assay  [7]
Compound 3d COX-2 0.425 uM Enzymatic Assay  [8]
Compound 4e COX-2 0.356 uM Enzymatic Assay  [8]
Other Activities
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Compound 28 PDE-5 22 nM Enzymatic Assay  [1]

Compound 27 PDE-5 34 nM Enzymatic Assay  [1]

ble 2: Inhibi ity of Thiadiazi L atives

Compound ID Target IC50 Value Cell Line Reference
Anticancer
Activity
Thiadiazinone 24 - 13 uM Breast Cancer [9]
Thiadiazinone 25 - 13 uM Bladder Cancer 9]
Thiadiazinone 26 - 8.4 uM Bladder Cancer [9]
Thiadiazinone 26 - 5.7 uM Prostate Cancer 9]

o Various Cancer
Thiadiazinone 18 - >100 uM ) [9]

Lines

Mechanism of Action and Signaling Pathways

Pyridazinone and thiadiazinone inhibitors exert their effects by modulating various signaling
pathways critical for cell growth, proliferation, and inflammation.

Pyridazinone Inhibitors

Pyridazinone derivatives have demonstrated inhibitory activity against a range of protein
kinases involved in cancer progression.[1] These include Bruton's tyrosine kinase (BTK), poly
(ADP-ribose) polymerase (PARP), fibroblast growth factor receptor (FGFR), and c-Met.[1][4] By
blocking these kinases, pyridazinone inhibitors can disrupt downstream signaling cascades,
such as the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.[1] In the
context of inflammation, certain pyridazinone derivatives act as selective inhibitors of
cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory
prostaglandins.[7][8] Others have been shown to inhibit phosphodiesterase 5 (PDE-5), which
can lead to vasodilation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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